molecular formula C8H10N4 B1610108 1,1'-Dimethyl-1H,1'H-2,2'-biimidazole CAS No. 37570-94-8

1,1'-Dimethyl-1H,1'H-2,2'-biimidazole

Cat. No.: B1610108
CAS No.: 37570-94-8
M. Wt: 162.19 g/mol
InChI Key: KMRPQHUALQQSPI-UHFFFAOYSA-N
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Description

Context of Biimidazole Chemistry and its Derivatives

Biimidazoles are a class of heterocyclic organic compounds consisting of two imidazole (B134444) rings linked together. The parent compound, 2,2'-biimidazole (B1206591), serves as a fundamental building block in supramolecular and coordination chemistry. lookchem.com These compounds are known as ditopic ligands, capable of binding to transition metals. vulcanchem.com The versatility of the biimidazole core allows for the synthesis of a wide array of derivatives with tailored properties. researchgate.net Researchers have explored their use in creating photoluminescent complexes, materials for optoelectronics, and potential semiconductors. lookchem.com The imidazole rings possess favorable thermal stability, and the introduction of different functional groups can be used to regulate the energy and sensitivity of the resulting materials. researchgate.net

Significance of N-Methylation in Biimidazole Frameworks

N-methylation is a chemical process that involves the addition of a methyl group to a nitrogen atom. In the context of biimidazole frameworks, this modification is significant. The methylation of the nitrogen atoms in 2,2'-biimidazole to form 1,1'-Dimethyl-1H,1'H-2,2'-biimidazole alters the electronic and steric characteristics of the molecule. vulcanchem.comeurekaselect.com This structural change prevents the formation of hydrogen bonds involving the imidazole nitrogen, which in turn influences the compound's coordination behavior with metal ions. nih.gov The choice of methylating agent and reaction conditions can significantly affect the selectivity and outcome of the methylation process. eurekaselect.com This strategic modification is a key tool for chemists to fine-tune the properties of biimidazole-based ligands for specific applications. researchgate.net

Overview of Academic Research Trajectories for the Compound

Academic research on this compound has primarily focused on its role as a ligand in coordination chemistry. lookchem.com Its ability to form stable complexes with a variety of metal ions is a central theme of investigation. lookchem.comjyu.fi

Key Research Areas:

Coordination Chemistry: The compound is extensively used to synthesize new coordination compounds, allowing for the study of the fundamental interactions between ligands and metal ions. lookchem.com

Catalysis: It serves as a ligand in catalysts or as a catalyst precursor itself, facilitating various chemical transformations through its coordination with metal centers. lookchem.com

Metal-Organic Frameworks (MOFs): As a building block, it contributes to the construction of MOFs, which are materials designed with specific porosities and functionalities for applications like gas storage and separation. lookchem.com

Coordination Polymers: The ligand is used to create extended polymer structures with potential applications in fields such as magnetism, conductivity, and luminescence. lookchem.com

Current State and Future Outlook in Related Chemical Fields

The field of biimidazole chemistry continues to evolve, driven by the quest for new materials with advanced functionalities. researchgate.net For this compound and its derivatives, the future looks promising in several areas. There is growing interest in conjugated biimidazoles for applications in organic electronics, where the substitution of methyl groups can modulate the material's bandgap. vulcanchem.com

Emerging trends also point towards the development of energetic materials derived from biimidazole structures. researchgate.netsci-hub.se Furthermore, the broader push for sustainable "green chemistry" methodologies is influencing the synthesis of benzimidazole (B57391) and related heterocyclic derivatives, a trend that will likely extend to the production of N-methylated biimidazoles. researchgate.net The continued exploration of target-based design and computational methods is expected to accelerate the discovery of new applications for these versatile compounds. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyl-2-(1-methylimidazol-2-yl)imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4/c1-11-5-3-9-7(11)8-10-4-6-12(8)2/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMRPQHUALQQSPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1C2=NC=CN2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20435850
Record name 1,1'-Dimethyl-1H,1'H-2,2'-biimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20435850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37570-94-8
Record name 1,1'-Dimethyl-1H,1'H-2,2'-biimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20435850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Derivatization

Precursor Synthesis Strategies for the Biimidazole Core

The construction of the 2,2'-biimidazole (B1206591) scaffold is a critical first step, for which several synthetic routes have been established. These methods provide the foundational structure that can be subsequently N-methylated to yield the target compound.

Condensation Reactions Involving Glyoxal (B1671930) and Ammonium (B1175870) Salts

A prevalent and historically significant method for synthesizing the parent 2,2'-biimidazole involves the condensation reaction of glyoxal with a source of ammonia (B1221849). A widely used method, first detailed by B. F. Fieselmann in 1978, involves reacting a 20 wt% aqueous glyoxal solution with anhydrous ammonia gas, which results in the precipitation of 2,2'-biimidazole as a brown solid with a 33% yield. google.com However, the use of toxic ammonia gas presents challenges in handling and reaction control. google.com

To address these safety and control issues, alternative procedures have been developed that utilize ammonium salts as the ammonia source. In one such improved method, an aqueous solution of glyoxal is added dropwise to a slurry of an excess amount of an ammonium salt in water. google.com The reaction proceeds at room temperature, and after completion, the pH is adjusted to 5-7 to precipitate the product. google.com This approach is noted for being safer, simpler, and easier to control, while also providing a relatively high yield of 2,2'-bi-1H-imidazole. google.com

Further studies have delved into the reaction mechanism, revealing that the formation of 2,2'-bis-1H-imidazole occurs through the cross-reaction of glyoxal with imidazole-2-carboxaldehyde, which is an intermediate product. rsc.org The yield of the final product in these cross-reactions is reported to be nearly quantitative. rsc.org The structure of the 2,2'-biimidazole synthesized via the glyoxal and ammonium solution reaction has been confirmed to be the trans isomer through spectroscopic analysis. koreascience.kr

Method Reactants Key Conditions Yield Reference
Fieselmann MethodAqueous Glyoxal, Anhydrous AmmoniaReaction with toxic gas33% google.com
Ammonium Salt MethodAqueous Glyoxal, Ammonium SaltRoom temperature, pH adjustment (5-7)High google.com
Mechanistic StudyGlyoxal, Ammonium SaltsNeutral pH, aqueous solutionNear unity for cross-reaction step rsc.org

Alternative Routes to the 2,2'-Biimidazole Scaffold

Beyond the classical glyoxal condensation, other strategies have been devised to construct the 2,2'-biimidazole framework, often providing access to more complex or functionalized derivatives. One such approach begins with bisimidoyl chlorides derived from oxalic acid. thieme-connect.de These electrophilic building blocks undergo aminolysis with (2,2-dimethoxyethyl)amine in a refluxing toluene-triethylamine mixture. thieme-connect.de The resulting bisamidines are then cyclized by refluxing in formic acid to yield the 1,1'-bisaryl-2,2'-biimidazoles. thieme-connect.de This method is efficient and tolerates air and moisture. thieme-connect.de

Another innovative route involves the acid-mediated denitrogenative transformation of 5-amino-1,2,3-triazole derivatives. nih.gov This strategy leads to the formation of functionalized 1H-imidazoles, which can serve as precursors for subsequent coupling reactions to form the biimidazole structure. nih.gov

Direct Synthesis of 1,1'-Dimethyl-1H,1'H-2,2'-biimidazole

Direct synthetic methods aim to construct the target molecule without isolating the unsubstituted biimidazole precursor, often through coupling reactions of N-methylated imidazole (B134444) units.

Homo-coupling Reactions of N-Methylimidazoles

The homo-coupling of N-methylimidazole derivatives presents a direct pathway to this compound and its analogues. A common technique involves the lithiation of 1-methylimidazole (B24206). rsc.org In this procedure, n-butyllithium is added to a solution of 1-methylimidazole in tetrahydrofuran (B95107) (THF) at low temperatures (-78 °C), followed by a coupling step. rsc.org

Another effective method is the copper-mediated homo-coupling of N-methylated imidazoles or benzimidazoles. For instance, the homo-coupling of N-methylbenzimidazole can be achieved by heating it with copper(II) acetate (B1210297) in xylene, which yields 1,1'-dimethyl-1H,1'H-2,2'-bibenzo[d]imidazole. rsc.org A similar strategy can be applied to N-methylimidazole to afford the target compound, this compound. rsc.org

Reactant Reagent/Catalyst Solvent Product Reference
1-Methylimidazolen-ButyllithiumTHFThis compound rsc.org
N-MethylbenzimidazoleCopper(II) acetateXylene1,1'-Dimethyl-1H,1'H-2,2'-bibenzo[d]imidazole rsc.org

Cross-coupling Strategies for Substituted Biimidazoles

Cross-coupling reactions are powerful tools for synthesizing unsymmetrically substituted biimidazoles and related biaryl systems. Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are particularly prominent. mdpi.com These reactions typically involve the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. mdpi.com For the synthesis of substituted biimidazoles, this could involve coupling a halogenated imidazole derivative with an imidazole-boronic acid or vice versa. The efficiency of these couplings can be enhanced by specialized ligands, such as those derived from bis-benzimidazolium salts. mdpi.com

Symmetrical and unsymmetrical benzo[d]imidazole derivatives have been successfully synthesized via Pd-catalyzed coupling between a 2-iodo-benzo[d]imidazole and a corresponding (benzo)imidazole anion, demonstrating the utility of this approach for C-C bond formation in these heterocyclic systems. researchgate.net Furthermore, nickel-catalyzed cross-coupling reactions have also emerged as a viable method for creating C(sp²)-C(sp²) bonds to form biaryl compounds. researchgate.net

Post-Synthesis Functionalization and Derivatization of Biimidazole Systems

Once the this compound core is synthesized, it can undergo a variety of functionalization and derivatization reactions to modify its properties. The nitrogen atoms of the imidazole rings are basic and can be readily quaternized. nih.gov By controlling the stoichiometry of the reaction between 2,2'-biimidazole and an alkylating agent like an alkyl iodide, it is possible to achieve either mono- or diquaternization, leading to the formation of biimidazolium-based ionic liquids. nih.gov

The biimidazole scaffold is also an excellent N,N-bidentate ligand, capable of forming stable complexes with a wide range of transition metals. This property allows for the synthesis of various coordination compounds with potential applications in catalysis and materials science.

Furthermore, the core structure can be elaborated by introducing chiral auxiliaries. For example, novel axially chiral 2,2'-biimidazole ligands have been synthesized through the reaction of 2,2'-biimidazole with 2,2'-bis(bromomethyl)-1,1'-binaphthalene. nih.gov This demonstrates that the biimidazole system can be a platform for developing more complex, functional molecules. nih.gov Post-polymerization functionalization strategies, while demonstrated on other systems, suggest that techniques like alkylation, amidation, and cycloadditions could be applied to biimidazole-containing polymers or materials to introduce new functionalities. rsc.org

Nitration Reactions of the Biimidazole Scaffold (e.g., to 4,4',5,5'-tetranitro-2,2'-bi-1H-imidazole)

The introduction of nitro groups into the 2,2'-biimidazole (BI) core is a critical step toward the development of high-energy materials. The most prominent derivative is 4,4',5,5'-tetranitro-2,2'-bi-1H-imidazole (TNBI). Research has explored various nitration methods to synthesize TNBI from the parent 2,2'-biimidazole. dovepress.com One effective method involves the nitration of 2,2'-biimidazole using a combination of nitric acid and polyphosphoric acid. dovepress.com Other investigated nitrating systems include mixtures of nitric acid with acetic anhydride (B1165640) ((CH₃CO)₂O/HNO₃), trifluoroacetic anhydride ((CF₃CO)₂O/HNO₃), and phosphorus pentoxide (P₄O₁₀/HNO₃). dovepress.com While nitration with nitric acid and acetic anhydride tends to yield the 4,4'-dinitro-bi-imidazole, the other methods can produce the desired tetranitro compound, albeit in lower yields ranging from 6.0% to 22.4%. dovepress.com A newer, more efficient one-step method utilizes a mixed acid solution of nitric and sulfuric acid to produce TNBI with a yield of approximately 50%, offering a milder and faster reaction process. researchgate.net

The direct nitration of this compound is less commonly reported. However, the N-methylated energetic material, 1,1′-dimethyl-4,4′,5,5′-tetranitro-2,2′-bisimidazole (Me₂TNBI), has been synthesized. This is achieved through the methylation of the TNBI diammonium salt using dimethyl sulfate (B86663), demonstrating a post-nitration N-alkylation strategy. dovepress.com Recently, the TNBI structure was modified by introducing a gem-dinitromethyl group to create 1-(dinitromethyl)-4,4',5,5'-tetranitro-1H,1'H-2,2'-biimidazole (DNM-TNBI), an energetic material with high density and excellent detonation properties. mdpi.com

Table 1: Nitration Methods for 2,2'-bi-imidazole (BI)
Nitrating Agent/SystemProductYieldReference
(CH₃CO)₂O/HNO₃4,4'-dinitro-bi-imidazoleNot specified dovepress.com
(CF₃CO)₂O/HNO₃4,4',5,5'-tetranitro-2,2'-bi-1H-imidazole (TNBI)6.0-22.4% dovepress.com
P₄O₁₀/HNO₃4,4',5,5'-tetranitro-2,2'-bi-1H-imidazole (TNBI)6.0-22.4% dovepress.com
H₃PO₄/P₄O₁₀/HNO₃4,4',5,5'-tetranitro-2,2'-bi-1H-imidazole (TNBI)Not specified acs.org
HNO₃/H₂SO₄4,4',5,5'-tetranitro-2,2'-bi-1H-imidazole (TNBI)~50% researchgate.net

N-Amination Strategies for Advanced Derivatives

The direct introduction of an amino group onto the nitrogen atoms of the biimidazole ring (N-amination) is a pathway to advanced derivatives with unique properties. While literature specifically detailing the N-amination of this compound is sparse, general methods for the N-amination of azoles and other N-heterocycles are well-established and offer viable synthetic routes.

A primary reagent for this transformation is hydroxylamine-O-sulfonic acid (HOSA). ntu.ac.ukwikipedia.org This versatile reagent has been successfully used to aminate a wide range of nitrogen heterocycles, including pyridine, quinoline, pyrimidine, benzimidazole (B57391), and tetrazole. ntu.ac.ukwikipedia.org The reaction typically involves the nucleophilic attack of the heterocyclic nitrogen on the electrophilic nitrogen center of HOSA. ntu.ac.uk For instance, the N-amination of the 3(5)-amino-1,2,4-triazolide anion with HOSA has been studied to produce previously unknown diamino-1,2,4-triazole derivatives. researchgate.net Similarly, the amination of the tetrazolate anion with HOSA yields a mixture of 1-aminotetrazole (B12337137) and 2-aminotetrazole. researchgate.net These established protocols suggest that a similar strategy could be applied to the 2,2'-biimidazole scaffold to synthesize N-amino derivatives.

Introduction of Other N-Alkyl Substituents (beyond methyl)

Beyond simple methylation, the introduction of a variety of alkyl groups onto the nitrogen atoms of the 2,2'-biimidazole core can significantly alter its steric and electronic properties. A straightforward method for this is the direct alkylation of the parent 2,2'-biimidazole. This has been demonstrated by using an excess of 1,n-dihaloalkanes, which results in the formation of bisannulated (doubly bridged) salts. mdpi.comenamine.net This approach is effective for creating rigid, bridged structures connecting the N,N' positions of the two imidazole rings.

For the synthesis of non-bridged N-alkyl derivatives, standard alkylation procedures can be employed. Methodologies developed for related heterocyclic systems, such as benzimidazoles, are often applicable. For example, N-alkylation can be achieved using various alkyl bromides in the presence of a phase-transfer catalyst like tetrabutylammonium (B224687) hydrogen sulfate with an aqueous base. wikipedia.org Another approach involves using alkylating agents with a base such as potassium carbonate and a catalyst like tetrabutylammonium bromide in a solid-phase grinding method, which presents a green chemistry alternative. acs.org These methods provide access to a wide range of N-alkyl substituents, enabling fine-tuning of the ligand's properties for applications in coordination chemistry and materials science. nih.gov

Incorporation of Aryl and Styryl Substituents

The introduction of aryl and styryl moieties can extend the π-conjugated system of the biimidazole core, influencing its optical and electronic properties.

A successful two-step synthesis for N,N'-diaryl-2,2'-biimidazoles has been developed. researchgate.net This route begins with the aminolysis of bisimidoyl chlorides derived from oxalic acid with (2,2-dimethoxyethyl)amine. This reaction, which tolerates air and moisture, rapidly produces bisamidine intermediates. Subsequent cyclization of these bisamidines by refluxing in formic acid affords the N,N'-diaryl-2,2'-biimidazoles in high yields. researchgate.net This method is effective for a range of substituted aryl groups, including those with electron-donating and electron-accepting substituents. researchgate.net

Table 2: Synthesis of N,N'-Diaryl-2,2'-biimidazoles
Aryl SubstituentIntermediateFinal ProductYieldReference
4-TolylN,N'-bis(4-tolyl)oxalamidine1,1'-Bis(4-tolyl)-1H,1'H-2,2'-biimidazole90% researchgate.net
4-BromophenylN,N'-bis(4-bromophenyl)oxalamidine1,1'-Bis(4-bromophenyl)-1H,1'H-2,2'-biimidazole90% researchgate.net
4-AnisylN,N'-bis(4-anisyl)oxalamidine1,1'-Bis(4-methoxyphenyl)-1H,1'H-2,2'-biimidazole85% researchgate.net
4-NitrophenylN,N'-bis(4-nitrophenyl)oxalamidine1,1'-Bis(4-nitrophenyl)-1H,1'H-2,2'-biimidazole88% researchgate.net

The synthesis of styryl-substituted biimidazoles is less directly documented. However, methods for incorporating styryl groups into related benzimidazole structures have been reported. One green methodology involves the condensation of 2-methylbenzimidazole (B154957) with various benzaldehydes in glycerol (B35011) to produce 2-styrylbenzimidazoles. acs.org While this demonstrates C-substitution rather than N-substitution, it highlights a potential pathway for functionalizing the biimidazole core.

Synthesis of Axially Chiral 2,2'-Biimidazole Ligands

Axially chiral biimidazole ligands are of significant interest for asymmetric catalysis, yet their synthesis has been less explored compared to centrally chiral imidazoles. A novel and efficient one-step method has been developed to address this. chemistryviews.orgacs.org This strategy employs a concept of "remote chirality delivery," where the chirality of a binaphthyl backbone is transferred to the biimidazole moiety. acs.org

The synthesis involves the reaction of 2,2'-bis(bromomethyl)-1,1'-binaphthalene with 2,2'-biimidazole. chemistryviews.orgacs.org This straightforward procedure produces a series of new axially chiral 2,2'-biimidazole ligands. These ligands have proven to be highly effective in copper- and iron-catalyzed asymmetric carbene insertion reactions into the N-H bond of carbazoles, achieving excellent yields and high enantioselectivity, with enantiomeric excesses (ee) reaching up to 96%. chemistryviews.orgacs.org The structure and absolute configuration of these ligands have been confirmed by X-ray diffraction analysis. acs.org

Reactions of 1,1'-Dihydroxy-2,2'-biimidazoles to Form Biimidazoles

The deoxygenation of 1,1'-dihydroxy-2,2'-biimidazoles provides a direct route to the corresponding 2,2'-biimidazole scaffold. Research has shown that this transformation can be efficiently achieved by reacting alkyl-substituted 1,1'-dihydroxy-2,2'-biimidazoles with trimethyl phosphite (B83602) (P(OMe)₃). ntu.ac.uk This reaction results in the formation of the deoxygenated 2,2'-biimidazoles in good yields. ntu.ac.uk

Interestingly, the reaction of these dihydroxy precursors with methyl iodide proceeds differently. Alkylation occurs preferentially at the imidazole nitrogen atom rather than the hydroxyl oxygen, which can be attributed to the involvement of the N-oxide tautomeric form of the biimidazole in the reaction. ntu.ac.uk This highlights a selective method for either N-alkylation or deoxygenation depending on the chosen reagent.

Coordination Chemistry and Metal Complexes

Ligand Properties of 1,1'-Dimethyl-1H,1'H-2,2'-biimidazole and its Analogs

The behavior of this compound as a ligand is defined by its fundamental electronic and structural characteristics, which are influenced by the presence of methyl groups on the nitrogen atoms.

This compound and its parent compound, 2,2'-biimidazole (B1206591) (H₂biim), function as effective N,N-bidentate ligands. The nitrogen atoms in the imidazole (B134444) rings possess lone pairs of electrons, making them Lewis bases capable of donating electron density to a metal center. This donation leads to the formation of a stable five-membered chelate ring with the metal ion.

The parent 2,2'-biimidazole is notable for its pH-tuneable properties. rsc.org It can be deprotonated to form monoanionic (Hbiim⁻) and dianionic (biim²⁻) species, which significantly broadens its coordination capabilities and allows it to act as a bridging ligand between multiple metal centers. rsc.org In contrast, this compound lacks these acidic N-H protons and can only coordinate as a neutral bidentate ligand, simplifying its coordination behavior. The basicity of the nitrogen atoms is a key factor in its ability to form stable complexes with a variety of transition metals, including iron(II), ruthenium(II), and palladium(II). The chelate effect, where a bidentate ligand forms a more stable complex than two comparable monodentate ligands, is a crucial characteristic of its coordinating behavior. nih.gov

The substitution of hydrogen atoms with methyl groups at the N1 and N1' positions introduces significant steric and electronic changes compared to the parent 2,2'-biimidazole ligand.

Electronic Effects: The methyl groups are electron-donating, which increases the electron density on the coordinating nitrogen atoms. This enhanced Lewis basicity generally leads to stronger ligand-metal bonds. This electronic influence can affect the redox potential of the resulting metal complex.

Steric Effects: The methyl groups add steric bulk around the coordinating nitrogen atoms. This steric hindrance can influence the geometry of the metal complex, potentially affecting the coordination number and the arrangement of other ligands around the metal center. nih.gov While this can sometimes lead to less stable complexes compared to those with less bulky ligands, it can also be used to control the stereochemistry of the complex and to prevent unwanted side reactions or aggregation. nih.govnih.gov The interplay between these steric and electronic factors ultimately determines the stability, structure, and reactivity of the metal complexes formed. nih.govnih.gov

Synthesis of Metal Complexes Utilizing Biimidazole Ligands

The unique properties of biimidazole ligands, including this compound, have been harnessed to synthesize a variety of metal complexes with interesting characteristics.

Iron(II) complexes incorporating biimidazole-type ligands are of significant interest, particularly for their potential to exhibit spin crossover (SCO) behavior. nsf.gov This phenomenon involves a temperature- or light-induced switch between a low-spin (LS) and a high-spin (HS) state, which is accompanied by changes in magnetic and optical properties. nsf.gov

The synthesis of such complexes often involves reacting an iron(II) salt with stoichiometric amounts of the biimidazole ligand and a co-ligand. For instance, heteroleptic Fe(II) complexes have been prepared using 1,1'-(α,α'-o-xylyl)-2,2'-biimidazole, a derivative of the title compound. These complexes can show dramatic, temperature-dependent changes in their magnetic and optical properties. A general synthetic approach involves the reaction of an iron(II) source like Fe(BF₄)₂·6H₂O with the desired ligands in a suitable solvent such as acetonitrile (B52724) or methanol.

Table 1: Examples of Synthesized Iron(II) Biimidazole Complexes

Complex Formula Ligands Used Key Property
Fe(tpma)(bimz)₂ tpma, bimz Spin Crossover nsf.gov
Fe(bpte)(bimz)₂ bpte, bimz Spin Crossover nsf.gov

Note: tpma = tris(2-pyridylmethyl)amine, bpte = S,S′-bis(2-pyridylmethyl)-1,2-thioethane, bimz = 2,2′-biimidazoline.

Ruthenium(II) complexes containing biimidazole ligands are widely studied for their rich photophysical and electrochemical properties. indexcopernicus.comijpsr.com Synthesis typically involves the reaction of a ruthenium precursor, such as cis-[Ru(bpy)₂Cl₂]·2H₂O or cis-[Ru(dcb)₂Cl₂], with the biimidazole ligand in a high-boiling solvent like ethanol, an ethanol/water mixture, or ethylene (B1197577) glycol, often under reflux conditions. indexcopernicus.comacs.org

For example, the complex [Ru(bpy)₂(L)]²⁺, where L is a substituted biimidazole, has been synthesized by reacting [Ru(bpy)₂Cl₂]·2H₂O with the corresponding ligand L. indexcopernicus.com Another synthetic route involves reacting cis-[Ru(dcb)₂Cl₂] with 2,2'-biimidazole in ethylene glycol under an argon atmosphere to yield [Ru(dcb)₂(bim)]. acs.org These complexes are often isolated as hexafluorophosphate (B91526) (PF₆⁻) or triflate (CF₃SO₃⁻) salts. indexcopernicus.comresearchgate.net

Table 2: Selected Synthesized Ruthenium(II) Biimidazole Complexes

Precursor Biimidazole Ligand (L) Solvent Resulting Complex
cis-[Ru(bpy)₂Cl₂]·2H₂O 4,5-bis(4-dimethyaminophenyl)-1H,1'H-2,2'-biimidazole Ethanol/Water [Ru(bpy)₂(L)](PF₆)₂ indexcopernicus.com
cis-[Ru(dcb)₂Cl₂] 2,2'-Biimidazole (bim) Ethylene Glycol [Ru(dcb)₂(bim)] acs.org
RuCl₂(DMSO)₄ 2,2'-Biimidazole (H₂biim) Methanol trans,cis,cis-[RuCl₂(DMSO)₂(H₂biim)] researchgate.net

Note: bpy = 2,2'-bipyridine (B1663995), dcb (B1662941) = 2,2'-bipyridine-4,4'-dicarboxylic acid, DMSO = dimethyl sulfoxide (B87167).

Palladium(II) complexes with biimidazole ligands have been prepared to explore their coordination chemistry and catalytic potential. For instance, new Pd(II) complexes with bisimidazole ligands have been shown to be effective catalysts for the Heck reaction under phosphine-free conditions. acs.org

The synthesis of cationic η³-allylic palladium(II) complexes involves the reaction of a dimeric palladium precursor like [{Pd(η³-2-RCH₂CHCH₂)(µ-Cl)}₂] with silver perchlorate (B79767), followed by the addition of the biimidazole ligand. rsc.org Another approach involves the direct reaction of a palladium salt, such as [PdCl₂(tmbiimH₂)]·H₂O, with other ligands like thiourea (B124793) derivatives to form mixed-ligand complexes. researchgate.net In these structures, the biimidazole ligand typically acts as a chelating agent. researchgate.net

Table 3: Methods for Synthesizing Palladium(II) Biimidazole Complexes

Palladium Precursor Ligands Key Feature of Synthesis Resulting Complex Type
[{Pd(η³-allyl)(µ-Cl)}₂] 2,2'-Biimidazole (H₂bim), AgClO₄ Cleavage of chloride bridge Cationic η³-allyl complex rsc.org
[PdCl₂(tmbiimH₂)]·H₂O Thiourea derivatives Ligand substitution Mixed-ligand complex researchgate.net
PdCl₂ 1-butyl-1H-imidazole, 2,2'-biimidazole Formation of ionic liquid ligand Catalytic system for Heck reaction acs.org

Note: tmbiimH₂ = 2,2'-bis(4,5-dimethylimidazole) (B1606054).

Iridium(III) Complexes

Iridium(III) complexes incorporating this compound and its derivatives have been synthesized and characterized, showing significant potential in the field of photonics. researchgate.netnih.gov These complexes, often featuring a pseudo-octahedral geometry, are noted for their luminescent properties. researchgate.netmostwiedzy.pl

A series of cationic iridium(III) complexes with the general formula [Ir(C^N)₂(N^N)]⁺, where C^N is a cyclometalating ligand like 2-phenylpyridine (B120327) (ppy) or its fluorinated derivatives, and N^N is a biimidazole-type ligand, have been developed. researchgate.netmdpi.comnih.gov The modification of the biimidazole ligand, for instance by introducing methyl groups to form this compound (dMebiim), influences the photophysical properties of the complex. researchgate.net

Research has shown that tethering the biimidazole unit can rigidify the complex, leading to enhanced photoluminescent quantum yields. researchgate.net For example, a complex with a dimethylated biimidazole ligand exhibits deep blue emission. researchgate.net The emission characteristics of these iridium(III) complexes are often attributed to triplet metal-to-ligand charge transfer (³MLCT) or ligand-to-ligand charge transfer (³LLCT) excited states. mdpi.com The electrochemical properties of these complexes, such as their HOMO-LUMO gaps, can be tuned by modifying the substituents on both the cyclometalating and the biimidazole ligands. researchgate.net These properties are crucial for their application in light-emitting electrochemical cells (LECs). mostwiedzy.plmdpi.com

Table 1: Photophysical Data for Selected Iridium(III) Complexes with Biimidazole-type Ligands

Complex λmax (nm) in MeOH (298 K) Photoluminescent Quantum Yield (%)
Ir(dFppy)₂(biim) 457, 484 45
Ir(dFppy)₂(dMebiim) 459, 488 51
Ir(dFppy)₂(oXylbiim) 457 68

Data sourced from research on rigid biimidazole ancillary ligands. researchgate.net dFppy = 2-(2,4-difluorophenyl)pyridine, biim = 2,2'-biimidazole, dMebiim = this compound, oXylbiim = 1,1'-(α,α'-o-xylylene)-2,2'-biimidazole

Coordination with Copper(I), Silver(I), and Gold(I-II) Ions

The coordination of this compound and its analogs extends to coinage metals, forming complexes with unique structural and photophysical characteristics.

Copper(I) and Silver(I) Complexes: The reaction of 1,1'-dimethyl-2,2'-bibenzimidazole, a structurally related ligand, with cyclic trinuclear copper(I) or silver(I) pyrazolate complexes results in the formation of tetranuclear adducts. jyu.fi The stoichiometry of the reaction dictates the final structure, yielding complexes with either one or two diimine ligands. jyu.fi The coordination of two diimine ligands leads to the formation of a nearly ideal tetrahedral M₄ core for copper and a distorted tetrahedron for silver. jyu.fi In contrast, complexes with a single diimine ligand exhibit a more distorted M₄ core with both two- and three-coordinated metal centers. jyu.fi

These complexes are generally air-stable in the solid state and soluble in various organic solvents. jyu.fi Photophysical studies reveal that in solution, they exhibit blue fluorescence characteristic of the ligand itself. jyu.fi However, at 77 K in the solid state, green phosphorescence is observed, indicating the activation of triplet states. jyu.fi The silver-containing complex, in particular, shows dual emission from both singlet and triplet states even at room temperature. jyu.fi

Gold(I) and Gold(II) Complexes: While specific studies on Gold(II) complexes with this compound are not readily available, the synthesis of Gold(I) complexes with N-heterocyclic carbene (NHC) ligands, which are structurally related to biimidazoles, is well-documented. researchgate.netnih.gov Chloro(dimethylsulfide)gold(I) is a common precursor used to prepare various gold(I) complexes through ligand exchange reactions with ligands such as phosphines and NHCs. nih.gov The formation of (NHC)AuX and [(NHC)₂Au]X type complexes is a common strategy. nih.gov These synthetic routes suggest a potential pathway for the synthesis of Gold(I) complexes with this compound.

Advanced Phenomena in Biimidazole Coordination Compounds

Complexes of biimidazole ligands, particularly with iron(II), are known to exhibit fascinating physical phenomena such as spin-crossover, which involves changes in the spin state of the central metal ion in response to external stimuli. jksus.org

Spin-Crossover (SCO) Studies in Iron(II) Complexes

Iron(II) complexes with ligands from the biimidazole family can display spin-crossover (SCO) behavior, transitioning between a low-spin (LS, S=0) diamagnetic state and a high-spin (HS, S=2) paramagnetic state. researchgate.net This transition can be induced by changes in temperature, pressure, or by light irradiation. researchgate.netacs.org The SCO phenomenon is accompanied by significant changes in physical properties like color, magnetic susceptibility, and molecular volume. acs.org

For instance, heteroleptic iron(II) complexes of the type Fe(tpma)(L)₂, where 'tpma' is tris(pyridin-2-ylmethyl)amine and 'L' is a biimidazole-type ligand, have been shown to exhibit SCO. nih.govacs.org The nature of the spin transition, whether gradual or abrupt, is highly dependent on the intermolecular interactions within the crystal lattice. nih.gov

A key feature of some SCO compounds is the presence of thermal hysteresis, where the transition temperature upon cooling (T₁/₂) is different from that upon heating. This bistability is a prerequisite for potential applications in molecular memory devices. acs.org The width of the hysteresis loop is related to the cooperativity of the spin transition, which in turn is influenced by intermolecular interactions such as hydrogen bonding and π-π stacking. acs.org An abrupt spin transition with a narrow thermal hysteresis of 2 K has been observed in a solvent-free iron(II) complex with a biimidazole derivative. nih.gov In some cases, a wider hysteresis of up to 11 K has been reported. acs.org

At low temperatures, where the LS state is the thermodynamic ground state, irradiation with light of a suitable wavelength can induce a transition to a metastable HS state. This phenomenon is known as the Light-Induced Excited Spin-State Trapping (LIESST) effect. researchgate.netnih.gov The metastable HS state can persist for a significant amount of time before relaxing back to the LS state upon heating above a certain temperature, known as T(LIESST). nih.gov

The LIESST effect is a well-understood photophysical process involving excitation from the ¹A₁ (LS) ground state to singlet ligand field states, followed by intersystem crossing to triplet states and finally to the ⁵T₂ (HS) state. researchgate.net The reverse process, converting the metastable HS state back to the LS state, can also be induced by light of a different wavelength (reverse-LIESST). researchgate.net The stability of the photoinduced HS state is influenced by the cooperativity of intermolecular interactions and the rigidity of the ligand structure. nih.gov

Table 2: Spin-Crossover Properties of Selected Iron(II) Complexes

Complex Spin Transition Hysteresis (K) LIESST Effect T(LIESST) (K)
Fe(tpma)(bim)₂·0.5H₂O Gradual, T₁/₂ = 190 K - Yes ~50
Fe(tpma)(xbim)₂ Abrupt, T₁/₂↓=196 K, T₁/₂↑=203 K 7 Yes >50
Solvent-free Fe(tpma)(xnap-bim)₂ Abrupt, T₁/₂ = 127 K 1 - -

Data compiled from studies on heteroleptic Fe(II) complexes. nih.govacs.org tpma = tris(2-pyridylmethyl)amine, bim = 2,2'-biimidazole, xbim = 1,1'-(α,α'-o-xylyl)-2,2'-biimidazole, xnap-bim = a π-extended biimidazole ligand with a naphthalene (B1677914) fragment.

Intermolecular and Intramolecular Interactions within Coordination Environments

The nature and strength of intermolecular and intramolecular interactions play a crucial role in the solid-state properties of biimidazole coordination compounds, particularly in influencing SCO behavior. nih.gov

Intermolecular Interactions: Hydrogen bonding and π-π stacking are significant intermolecular forces that contribute to the cooperativity of spin transitions. acs.org A hierarchical network of these interactions can lead to more abrupt spin transitions and wider thermal hysteresis loops. nih.gov The presence or absence of solvent molecules in the crystal lattice can also dramatically alter these interactions and, consequently, the magnetic properties of the complex. nih.govacs.org

Influence of Ligand Structure on Coordination Geometry and Electronic States

The structure of this compound has a discernible impact on the coordination environment of metal ions. The replacement of six-membered heterocyclic rings found in ligands like 2,2'-bipyridine (bpy) with the five-membered rings of biimidazole ligands typically increases the trigonal distortion in pseudo-octahedral complexes. nih.gov This structural feature is crucial in tuning the ligand-field strength, which can influence the spin state of the metal center. nih.gov

In a study of heteroleptic Fe(II) complexes, it was found that N-alkylation of the biimidazole (BIM) ligand has a negligible effect on the ligand field strength. researchgate.net However, steric interactions can play a significant role. For instance, in certain complexes, steric repulsion between the ligand and other components of the coordination sphere can cause strong distortion of the metal's coordination environment, which in turn stabilizes a high-spin state. researchgate.net The homoleptic chromium complex, [Cr(Me2biim)3]3+, has been synthesized and structurally characterized, confirming its pseudo-octahedral [CrN6] core. nih.gov

Table 1: Comparison of Ligand Effects on Coordination Properties

LigandKey Structural FeatureInfluence on Coordination GeometryEffect on Electronic StateReference
This compound (Me2biim)Methylated N-donors, 5-membered ringsForms pseudo-octahedral complexes; contributes to trigonal distortion.N-alkylation has a minor effect on ligand field strength; steric hindrance can stabilize high-spin states. nih.govresearchgate.net
2,2'-Biimidazole (H2biim)N-H donors, 5-membered ringsIncreases trigonal distortion compared to 6-membered ring ligands.High-energy N-H vibrations can quench phosphorescence in some complexes. nih.govrsc.org
2,2'-Bipyridine (bpy)N-donors, 6-membered ringsForms stable pseudo-octahedral complexes with less trigonal distortion than H2biim.Serves as a benchmark for ligand-field strength in spin crossover studies. nih.gov

pH-Tuneable Bridging Units in Metal Complexes

The parent compound, 2,2'-biimidazole (H2biim), is well-regarded for its role as a pH-tuneable bridging unit. nih.govrsc.org Through deprotonation of its N-H protons, it can form the monoanionic (Hbiim⁻) and dianionic (biim²⁻) species. rsc.org The dianion, with four available nitrogen donor atoms, is particularly effective at bridging two or more metal centers, facilitating the construction of polynuclear and mixed-valence complexes. This deprotonation is controlled by the pH of the reaction medium, allowing for a switchable bridging capability. rsc.org

In stark contrast, this compound lacks this functionality. The substitution of the acidic N-H protons with methyl groups means that Me2biim cannot be deprotonated in the same manner. nih.gov Consequently, it cannot function as a pH-tuneable bridging ligand, a key feature that distinguishes it from H2biim and limits its use in designing pH-responsive polynuclear assemblies. nih.govrsc.org

Catalytic Applications of Metal-Biimidazole Complexes

Metal complexes incorporating this compound and its parent scaffold have demonstrated utility in a range of catalytic applications, from electrocatalysis to asymmetric synthesis.

Electrocatalysis Mechanisms

Complexes of biimidazole ligands are active in electrocatalysis. A notable example is the asymmetric electrochemical organonickel-catalyzed reductive cross-coupling of aryl aziridines with aryl iodides. nih.gov In this transformation, a biimidazole-type ligand is used in conjunction with a nickel catalyst. The high efficiency of this method is attributed to the electroreduction-mediated turnover of the nickel catalyst, which avoids the use of stoichiometric metal reductants. nih.gov Mechanistic investigations suggest the involvement of a radical pathway in the ring-opening of the aziridine (B145994) substrate. nih.gov The process demonstrates that molecular electrocatalysts do more than act as simple redox shuttles; they also facilitate and control the key chemical steps of the reaction. nih.gov

Table 2: Nickel/Biimidazole-Catalyzed Electrochemical Reductive Cross-Coupling

ParameterDescriptionReference
ReactionEnantioselective reductive cross-coupling of aryl aziridines with aryl iodides. nih.gov
Catalyst SystemNickel salt with a biimidazole-type chiral ligand. nih.gov
MechanismElectroreduction-mediated turnover of the Ni catalyst. A radical pathway is implicated in the aziridine ring-opening. nih.gov
Key AdvantageHigh efficiency and enantioselectivity without the need for super-stoichiometric metal powder reductants. nih.gov
Productβ-phenethylamines. nih.gov

Asymmetric Catalysis (e.g., N-H Insertion Reactions)

The biimidazole scaffold has been successfully employed in the development of ligands for asymmetric catalysis. While axially chiral biimidazole ligands are less common than those with central chirality, they have proven effective in metal-catalyzed reactions. nih.gov Novel axially chiral 2,2'-biimidazole ligands have been synthesized and applied in the copper- or iron-catalyzed asymmetric insertion of α-aryl-α-diazoacetates into the N-H bond of carbazoles. nih.gov This method demonstrates high efficiency, achieving up to 96% enantiomeric excess (ee). nih.gov The strategy relies on the remote delivery of chirality from a binaphthyl group to the biimidazole core, showcasing a sophisticated approach to ligand design for enantioselective N-H insertion reactions. nih.gov

General Metal-Catalyzed Transformations

Beyond specialized applications, biimidazole complexes catalyze a variety of organic transformations. For example, copper(I) complexes supported on magnetic nanoparticles featuring a biimidazole ligand have been used as heterogeneous catalysts for the synthesis of imidazo[1,2-a]pyridines in an aqueous medium. beilstein-journals.org Furthermore, nickel/biimidazole systems have been effectively used for the electrochemical reductive cross-coupling of aryl aziridines with aryl iodides, yielding valuable β-phenethylamines. nih.gov Palladium-catalyzed transformations also represent an area where biimidazole ligands can be applied, including various intra- and intermolecular reactions. core.ac.uk

Computational and Theoretical Studies

Molecular Geometry and Conformational Analysis

The three-dimensional arrangement of atoms in a molecule, or its geometry, is a critical determinant of its physical and chemical properties. Conformational analysis of 1,1'-Dimethyl-1H,1'H-2,2'-biimidazole, particularly the rotational freedom around the central carbon-carbon bond connecting the two imidazole (B134444) rings, is essential for understanding its interactions with other molecules.

While the precise dihedral angle from this specific crystal structure is not detailed in readily available literature, studies on closely related biimidazole derivatives demonstrate a wide range of possible conformations. The steric and electronic nature of substituents on the imidazole rings plays a crucial role in determining this angle. For instance, bulky substituents or the formation of charged species can lead to significant twisting of the rings away from a planar arrangement nih.gov. In contrast, systems with fused rings, like 2,2'-bibenzimidazole, can be nearly planar nih.gov. The presence of strong intermolecular forces, such as hydrogen bonding, can also significantly influence the dihedral angle observed in the crystal structure researchgate.net.

Table 1: Comparative Dihedral Angles in Various Biimidazole Systems

Compound Dihedral Angle Between Rings (°) Notes Source
2,2'-Dimethyl-4,5'-dinitro-1H,3'H-1,4'-biimidazole 63.01 A large angle due to bulky nitro substituents. nih.gov
(2,2'-Biimidazole-1,1'-diyl)diethanoic acid 55.64 The two imidazole rings adopt a trans conformation. researchgate.net
1H,1'H-[2,2'-biimidazol]-3-ium hydrogen tartrate 11.6 In the biimidazolium cation, the angle is relatively small.
Dimethyl 2,2'-[2,2'-bi(1H-1,3-benzimidazole)-1,1'-diyl]diacetate 0.8 The fused benzimidazole (B57391) system is essentially planar. nih.gov

Noncovalent Interaction (NCI) Analysis

Noncovalent Interaction (NCI) analysis is a computational technique that complements RDG by visualizing weak interactions within a molecule. nih.gov The NCI index is particularly useful for identifying hydrogen bonds, van der Waals interactions, and steric clashes, which are fundamental to molecular self-assembly and crystal engineering. nih.gov In complex systems, NCI plots can reveal key fluctuating hydrogen bond patterns, which are crucial in environments like solutions or biological systems. nih.gov For biimidazole derivatives, NCI analysis can elucidate the subtle forces, such as π-π stacking and C-H···N interactions, that dictate the supramolecular architecture. nih.gov

Solvent Effects on Electronic and Thermodynamic Properties

The surrounding solvent can significantly influence the electronic structure, stability, and reactivity of a solute molecule. Computational studies often use models like the Polarizable Continuum Model (PCM) to simulate these effects. For emissive ruthenium complexes containing biimidazole-type ligands, the photophysical properties have been shown to be highly dependent on the solvent. rsc.org Changes in solvent polarity can alter absorption and emission spectra, indicating a sensitivity of the molecule's metal-to-ligand charge transfer (MLCT) state. rsc.org

Similarly, thermodynamic properties of complex formation are solvent-dependent. For instance, studies on the complexation of Ag(I) with mercaptoimidazoles in water-dimethyl sulfoxide (B87167) (DMSO) mixtures show that the stability of the resulting complexes is influenced by the solvation of both the ligand and the metal ion. mdpi.com The Gibbs free energy of transfer from one solvent to another reveals how the solvent environment stabilizes or destabilizes the reactants and products, thereby shifting the equilibrium of the reaction. mdpi.com While specific thermodynamic data for this compound across various solvents is not detailed in the searched literature, it is expected that its electronic and thermodynamic properties would likewise be modulated by the polarity and hydrogen-bonding capability of the solvent medium.

Simulations for Electronic and Transport Properties

Simulations are crucial for understanding the electronic and charge transport properties of biimidazole derivatives. For related compounds, such as 4,4',5,5'-tetranitro-1H,1'H-2,2'-biimidazole, Density Functional Theory (DFT) has been employed to calculate electronic and transport characteristics. mostwiedzy.pl These simulations often utilize the generalized gradient approximation (GGA) with specific pseudopotentials and exchange-correlation functionals like Perdew-Burke-Ernzerhof (PBE). mostwiedzy.pl

While direct simulation data on the electronic and transport properties of this compound is not extensively detailed in the provided results, the methodologies applied to its derivatives are indicative of the approaches used. For instance, theoretical calculations are considered necessary to clarify the impact of methyl group positioning on charge transport properties in dimethyl-2,2'-biimidazole isomers. vulcanchem.com Such studies would likely involve calculating parameters like the HOMO-LUMO gap to evaluate semiconducting potential. For some derivatives of 2,2'-biimidazole (B1206591), a HOMO-LUMO gap of approximately 3.1 eV has been predicted, suggesting potential use in electronic applications.

Theoretical Prediction of Molecular Structures and Energetic Properties

Theoretical calculations are fundamental in predicting the three-dimensional structure and energetic stability of this compound. Computational methods provide key molecular descriptors and properties. The basic structural and property information for this compound is well-established through computational databases. nih.gov

PropertyValueSource
Molecular FormulaC₈H₁₀N₄PubChem nih.gov
Molecular Weight162.19 g/mol PubChem nih.gov
Exact Mass162.090546336 DaPubChem nih.gov
IUPAC Name1-methyl-2-(1-methylimidazol-2-yl)imidazolePubChem nih.gov
Canonical SMILESCN1C=CN=C1C2=NC=CN2CPubChem nih.gov
InChIKeyYFWXBODSJYGFEC-UHFFFAOYSA-NPubChem vulcanchem.com
CCDC Number131409PubChem nih.gov

This table contains data for this compound.

Furthermore, studies on related energetic derivatives, such as fully C/N-polynitro functionalized 2,2'-biimidazoles, highlight the use of theoretical evaluations to determine properties like density and heats of formation, which are crucial for assessing their potential as energetic materials. researchgate.net While this compound itself is not an energetic material in this context, these studies showcase the power of theoretical methods in predicting the energetic properties of the biimidazole scaffold upon functionalization. researchgate.net

Applications of Density Functional Theory (DFT)

Density Functional Theory (DFT) is a cornerstone of computational studies on 2,2'-biimidazole and its derivatives, providing a balance between accuracy and computational cost. researchgate.net It is widely used to determine optimized molecular geometries, electronic structures, and various reactivity descriptors. researchgate.netnih.gov

Common applications of DFT for this class of compounds include:

Geometry Optimization: DFT calculations, often using functionals like B3LYP combined with basis sets such as 6-311G(d,p), are employed to find the lowest energy structure of the molecule. researchgate.net

Electronic Structure Analysis: DFT is used to calculate the energies and shapes of frontier molecular orbitals (HOMO and LUMO), which are critical for understanding chemical reactivity and electronic transitions. researchgate.netnih.gov The energy gap between HOMO and LUMO provides insights into the kinetic stability and optical properties of the molecule.

Vibrational Analysis: Theoretical vibrational frequencies are calculated and compared with experimental data (e.g., from IR and Raman spectroscopy) to confirm the molecular structure. nih.gov

Reactivity Prediction: DFT-based calculations of properties like molecular electrostatic potential (MESP), Fukui functions, and localized orbital locator (LOL) help in identifying the reactive sites within a molecule for electrophilic or nucleophilic attack. researchgate.netnih.gov

For various substituted biimidazoles, DFT has been successfully used to investigate non-covalent interactions, solvent effects, and thermodynamic characteristics. researchgate.netnih.gov These computational approaches are essential for the rational design of new materials with tailored properties.

Time-Dependent Density Functional Theory (TD-DFT) for Optical Property Prediction

Time-Dependent Density Functional Theory (TD-DFT) is the primary method for theoretically predicting the optical properties of molecules, such as their absorption and fluorescence spectra. researchgate.netiastate.edu It is an extension of DFT that allows for the study of electronically excited states. iastate.edu

For biimidazole systems, TD-DFT calculations have been instrumental in understanding their photophysical behavior. Research has shown that for 2,2'-biimidazole derivatives, the introduction of methyl groups on the nitrogen atoms can lead to an increase in the Stokes shift (the difference between the maxima of the absorption and emission spectra). researchgate.net TD-DFT calculations have explained this by revealing that the imidazolium (B1220033) rings become distorted and the nitrogen atoms undergo rehybridization from sp² to sp³ in the excited state. researchgate.net

Key applications of TD-DFT in this area include:

Predicting Absorption Spectra: TD-DFT can calculate the vertical excitation energies and oscillator strengths, which correspond to the peaks in an electronic absorption spectrum. iastate.edu

Understanding Electronic Transitions: It helps to characterize the nature of electronic transitions, such as identifying them as metal-to-ligand charge transfer (MLCT) bands in metal complexes. researchgate.net

Investigating Solvent Effects: By combining TD-DFT with models for the solvent, such as the polarizable continuum model (PCM), it is possible to predict how the solvent environment affects the optical properties of the molecule. iastate.edu

Hybrid TD-DFT functionals, which incorporate a portion of exact Hartree-Fock exchange, have emerged as a promising and computationally efficient approach for accurately calculating optical spectra, showing results that are in excellent agreement with more complex methods. aps.org

Advanced Materials Applications

Energetic Materials Research

The biimidazole framework is a key component in the synthesis of high-energy-density materials (HEDMs), prized for their thermal stability and energetic performance. bohrium.com The introduction of nitro groups and the formation of energetic salts are primary strategies for developing potent and stable energetic compounds from this scaffold.

The functionalization of the biimidazole core with nitro (-NO₂) groups is a critical step in creating powerful energetic materials. Imidazoles with two or more nitro substituents are recognized as potential high explosives with performance metrics comparable to established materials like RDX. acs.orgnih.gov

A prominent example is 4,4',5,5'-tetranitro-2,2'-bi-1H-imidazole (TNBI), synthesized through the nitration of 2,2'-biimidazole (B1206591). researchgate.net While TNBI exhibits energy equivalent to RDX, it suffers from high sensitivity. acs.orgnih.gov A significant derivative, 1,1'-Diamino-4,4',5,5'-tetranitro-2,2'-biimidazole (DATNBI), is created by introducing amino (-NH₂) groups to the TNBI structure. acs.orgnih.gov This modification enhances stability, with DATNBI showing a lower impact sensitivity (15 J) compared to TNBI (7 J) and a high detonation velocity. acs.orgnih.gov The amino functionalization strategy has been shown to significantly improve both the detonation performance and density of the resulting energetic material. researchgate.net

Further modifications, such as introducing a gem-dinitromethyl group to the TNBI structure to create 1-(dinitromethyl)-4,4′,5,5′-tetranitro-1H,1′H-2,2′-biimidazole (DNM-TNBI), have been explored to overcome the limitations of TNBI. acs.org This derivative shows a high density and excellent detonation properties. acs.org

A key strategy to improve the properties of biimidazole-based energetic materials, particularly the hygroscopicity of TNBI due to its acidic N-H proton, is the formation of high-nitrogen energetic salts. This involves substituting the acidic hydrogen with a high-nitrogen cation, leading to compounds with high density, good thermal stability, and low vapor pressure.

Various energetic salts of the 4,4′,5,5′-tetranitro-2,2′-biimidazolate (TNBI) anion have been synthesized and characterized. These include salts with cations such as ammonium (B1175870), hydroxylammonium, guanidinium, and aminoguanidinium. researchgate.net The synthesis typically involves the reaction of TNBI with the corresponding base. researchgate.net For example, the diammonium salt is formed by reacting TNBI with aqueous ammonia (B1221849), while bishydrazinium salts are also readily synthesized. researchgate.net These ionic derivatives often exhibit low sensitivity to mechanical stimuli while maintaining high energetic performance. lookchem.com The resulting salts are characterized using techniques like NMR and IR spectroscopy, elemental analysis, and thermal analysis to confirm their structure and properties. researchgate.netlookchem.com

The performance of biimidazole-based energetic materials is assessed by their detonation properties and thermal stability. Detonation velocity (D) and detonation pressure (P) are key performance indicators calculated from experimental data like density and heat of formation.

For instance, DATNBI has a high detonation velocity of 9063 m/s. acs.orgnih.gov Its derivative, DATNBP-2, boasts a detonation velocity of 8951 m/s and a detonation pressure of 35.9 GPa, outperforming traditional explosives like RDX and HNS. rsc.org The derivative DNM-TNBI also shows excellent detonation properties, with a calculated detonation velocity of 9102 m/s and a pressure of 37.6 GPa. acs.org

Thermal stability is crucial for the safety and storage of energetic materials. The introduction of amino groups into nitroaromatic molecules can decrease sensitivity. nih.gov While the decomposition peak temperature of DATNBI is lower than that of TNBI, its self-accelerating decomposition temperature is only slightly lower, indicating that the amino group reduces sensitivity without compromising storage safety. acs.orgnih.gov Fused-ring compounds derived from nitroimidazole are noted for their excellent thermal stability, with decomposition temperatures often exceeding 290 °C. bohrium.com

Table 1: Detonation Performance of Selected Biimidazole Derivatives

Compound Density (g·cm⁻³) Detonation Velocity (m·s⁻¹) Detonation Pressure (GPa) Source(s)
DATNBI --- 9063 --- acs.orgnih.gov
DATNBP-2 1.88 8951 35.9 rsc.org

| DNM-TNBI | 1.92 | 9102 | 37.6 | acs.org |

Photoluminescent and Optical Materials

The rigid and electron-rich structure of biimidazole derivatives makes them excellent ligands for creating photoluminescent materials. They are particularly significant in the development of metal-organic complexes for applications like Organic Light-Emitting Diodes (OLEDs).

Biimidazole derivatives are employed as ligands to construct luminescent assemblies with tailored optical properties. lookchem.com For example, bisimidazole derivatives have been used to create one-dimensional iodoargentate chains that exhibit strong yellow light emission at low temperatures with long photoluminescence lifetimes. nih.gov The ability of the biimidazole core to act as a versatile N,N-bidentate ligand allows for the formation of stable complexes with various transition metals, which is fundamental to designing new photoluminescent materials.

The design often involves modifying the biimidazole ligand to control the electronic properties and rigidity of the final complex. Rigidifying the ligand scaffold, for instance by linking the distal components, can drastically enhance the brightness of emitters. interface-online.org.uk This strategy is synthetically more accessible than using complex multi-dentate ligands. interface-online.org.uk

A significant challenge in OLED technology is the development of efficient and stable deep-blue light emitters. interface-online.org.uk Iridium(III) complexes featuring biimidazole-based ancillary ligands have emerged as a promising solution. rsc.org These cationic iridium complexes can be designed to be highly bright and emit in the deep-blue region of the spectrum. interface-online.org.uk

The combination of an electron-deficient cyclometalating ligand with an electron-rich, rigidified biimidazole N^N ligand can produce iridium complexes with exceptionally bright, deep-blue emission. researchgate.net For example, complexes like (dFppy)₂Ir(dMebiim), which incorporates 1,1'-Dimethyl-1H,1'H-2,2'-biimidazole (dMebiim), have been synthesized and studied for their photophysical properties. rsc.org These complexes often exhibit high photoluminescence quantum yields (PLQYs) and good solubility in organic solvents, making them suitable for solution-processed OLEDs. interface-online.org.ukresearchgate.net Devices fabricated using these materials have demonstrated high external quantum efficiencies and pure blue emission, positioning them as key components for next-generation visual displays and lighting applications. researchgate.netrsc.org

Table 2: Properties of Iridium(III) Complexes for Blue Emission

Complex Type Emission Color Key Features Application Source(s)
Cationic Ir(III) with Biimidazole Ligands Deep Blue Enhanced brightness from rigidified ligand scaffolds; High solubility OLEDs, LEECs, Bio-imaging interface-online.org.uk
[(L1)₂(Ir(biim))]Cl Blue (450-485 nm) Quantum yield >10%; Good solubility in organic solvents Solution-processed OLEDs researchgate.net

| (dfdmappy)₂Ir(phim) | Blue | PLQY of 91%; EQE of 28% in OLEDs | OLEDs | rsc.org |

Table of Mentioned Compounds

Compound Name Abbreviation
This compound dMebiim
2,2'-biimidazole BI
4,4',5,5'-tetranitro-2,2'-bi-1H-imidazole TNBI
1,1'-Diamino-4,4',5,5'-tetranitro-2,2'-biimidazole DATNBI
1-(dinitromethyl)-4,4′,5,5′-tetranitro-1H,1′H-2,2′-biimidazole DNM-TNBI
1,1-diamino-3,3′,5,5′-tetranitro-4,4′-bipyrazole DATNBP-2
1,3,5-trinitro-1,3,5-triazacyclohexane RDX
hexanitrostilbene HNS
2-(2,4-difluorophenyl)pyridine dFppy
(dfdmappy)₂Ir(phim) Ir1

Bismuth Biimidazoles in Semiconductor Technologies

The parent compound, 2,2'-biimidazole, is utilized in the preparation of bismuth biimidazoles, which are investigated for their semiconductor properties. capes.gov.br Bismuth-based semiconductors are a class of materials recognized for their unique electronic and layered structures, making them attractive for visible-light-responsive applications. youtube.com The incorporation of biimidazole ligands with bismuth can lead to the formation of semiconductor compounds with potential applications in electronics and photocatalysis. capes.gov.brresearchgate.netarxiv.org

The general principle behind many bismuth-containing semiconductors lies in their electronic/energy band structures. nih.gov For instance, in bismuth oxides, the hybrid orbital of bismuth and oxygen contributes to their semiconductor properties. nih.gov When thinned to nanometer scales, elemental bismuth itself undergoes a transition from a semimetal to a semiconductor, a property exploited in nanoelectronics. nih.govfrontiersin.org This principle of tuning electronic properties through material composition and structure is central to the interest in bismuth biimidazole compounds. mdpi.commdpi.com

Role as Ligand Compounds for Fluorescent Proteins and Nanoparticles

The biimidazole scaffold is integral to the synthesis of ligand compounds used in the development of fluorescent proteins and nanoparticles. capes.gov.br The ability of this compound to act as a stable bidentate ligand allows it to form complexes with various metal ions, which can exhibit luminescence. acs.org This characteristic is foundational for creating fluorescent probes and sensors. researchgate.net

Adsorbent and Sensor Materials

The nitrogen-rich and electron-rich nature of the biimidazole moiety makes it an excellent building block for materials designed for adsorption and chemical sensing.

Construction of Hypercrosslinked Polymers (HCPs) with Biimidazole Moieties

Hypercrosslinked polymers (HCPs) are a class of porous organic polymers known for their high surface area, stability, and cost-effective synthesis. 2,2'-biimidazole and its derivatives are used as nitrogen-rich building blocks for constructing HCPs. These polymers are typically synthesized through methods like Friedel-Crafts alkylation or Sonogashira-Hagihara coupling reactions. The resulting biimidazole-based HCPs possess irregular spherical and amorphous structures with a high density of nitrogen atoms and electron-rich aromatic networks, which are key to their function as adsorbents and sensors.

Applications in Iodine Capture

A significant application for biimidazole-based HCPs is the capture of radioactive iodine from nuclear waste, which poses a serious environmental threat. rsc.org The nitrogen-rich porous networks of these polymers exhibit a strong affinity for iodine molecules. The mechanism of capture is attributed to a chemical sorption process, where the electron-rich polymer acts as an electron donor and iodine acts as an electron acceptor, leading to the formation of polyiodide anions within the polymer matrix.

Research has demonstrated the high efficiency of these materials. For example, HCPs constructed with 2,2'-biimidazole have shown exceptional iodine vapor uptake capacities. The performance of these polymers is often superior to other porous organic polymers due to the high density of effective sorption sites provided by the biimidazole units.

Table 1: Iodine Uptake Performance of Biimidazole-Based Hypercrosslinked Polymers (HCPs)

Polymer NameBuilding BlocksIodine Uptake Capacity (wt%)Reference
BIMM-3 2,2'-biimidazole, Triiodomethaneup to 607%
BIMM-4 2,2'-biimidazole, Tetra-iodine methaneup to 457%

Detection of Nitroaromatic Compounds (e.g., DNP, TNBI)

The detection of nitroaromatic compounds (NACs), which are common components of explosives and industrial pollutants, is another critical application of biimidazole-based HCPs. These polymers can act as highly sensitive fluorescent sensors for NACs like 2,4-dinitrophenol (B41442) (DNP). The sensing mechanism relies on fluorescence quenching. nih.gov When the electron-rich polymer is exposed to electron-deficient NACs, an electron transfer process occurs, which quenches the polymer's fluorescence.

Studies on biimidazole-based HCPs (BIMM-3 and BIMM-4) have shown remarkable sensitivity in detecting DNP, with very high quenching constants and low limits of detection (LOD) in the nanomolar range. The quenching mechanism is believed to involve both electron transfer and resonance energy transfer processes. The high selectivity and sensitivity make these materials promising for environmental monitoring and security applications. nih.govnih.gov While specific studies on Trinitro-isobutylbenzene (TNBI) with these particular polymers are not detailed, the general sensing capability for electron-deficient nitroaromatics is well-established.

Table 2: Performance of Biimidazole-Based HCPs in DNP Sensing

Polymer NameAnalyteQuenching Constant (Ksv) (L mol⁻¹)Limit of Detection (LOD) (mol L⁻¹)Reference
BIMM-3 DNP5.69 × 10⁴5.27 × 10⁻⁹
BIMM-4 DNP4.71 × 10⁴6.37 × 10⁻⁹

Electrochemical Sensing Mechanisms and Electrode Design

Electrochemical sensors offer a simple, rapid, and low-cost method for detecting various chemical species. The design of these sensors often involves modifying the surface of an electrode, such as a glassy carbon electrode (GCE), with a material that has a high affinity for the target analyte. For the detection of nitroaromatic compounds, the mechanism typically involves the electrochemical reduction of the nitro groups (-NO₂) on the modified electrode's surface.

Biological and Biomedical Research Applications

Antimicrobial Activities

The biimidazole framework is a key component in the design of novel antimicrobial agents. Studies on derivatives have shown efficacy against a spectrum of bacteria and fungi.

Research into the antimicrobial potential of biimidazole derivatives has yielded promising results. For instance, a study on 4,5-bis[(E)-2-phenylethenyl]-1H,1′H-2,2′-biimidazole demonstrated antimicrobial activity against several medically important bacteria, including Escherichia coli, Streptococcus pneumoniae, Staphylococcus aureus, and Klebsiella pneumoniae. researchgate.net

In another study, mononuclear ruthenium(II) complexes of substituted biimidazoles, specifically 4,5-bis(4-dimethyaminophenyl)-1H,1'H-2,2'-biimidazole and 4,5-bis(4-fluorophenyl)-1H,1'H-2,2'-biimidazole, were tested for their in vitro growth inhibitory activity. indexcopernicus.com These complexes exhibited notable antibacterial action against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. indexcopernicus.com The research indicated that the metal complexes displayed enhanced antimicrobial activity compared to the biimidazole ligands alone, a phenomenon that may be explained by chelation theory. indexcopernicus.com

Table 1: Antimicrobial Activity of Biimidazole Derivatives

Compound/Complex Bacterial Strain Activity
4,5-bis[(E)-2-phenylethenyl]-1H,1′H-2,2′-biimidazole Escherichia coli Antimicrobial activity observed researchgate.net
4,5-bis[(E)-2-phenylethenyl]-1H,1′H-2,2′-biimidazole Staphylococcus aureus Antimicrobial activity observed researchgate.net
4,5-bis[(E)-2-phenylethenyl]-1H,1′H-2,2′-biimidazole Streptococcus pneumoniae Antimicrobial activity observed researchgate.net
4,5-bis[(E)-2-phenylethenyl]-1H,1′H-2,2′-biimidazole Klebsiella pneumoniae Antimicrobial activity observed researchgate.net
Ruthenium(II) complex of 4,5-bis(4-dimethyaminophenyl)-1H,1'H-2,2'-biimidazole Staphylococcus aureus Growth inhibitory activity observed indexcopernicus.com
Ruthenium(II) complex of 4,5-bis(4-dimethyaminophenyl)-1H,1'H-2,2'-biimidazole Escherichia coli Growth inhibitory activity observed indexcopernicus.com
Ruthenium(II) complex of 4,5-bis(4-fluorophenyl)-1H,1'H-2,2'-biimidazole Staphylococcus aureus Growth inhibitory activity observed indexcopernicus.com

The antifungal potential of biimidazole derivatives has also been a subject of investigation. The aforementioned study on 4,5-bis[(E)-2-phenylethenyl]-1H,1′H-2,2′-biimidazole also included testing against the opportunistic fungal pathogen Candida albicans. researchgate.net

Similarly, the ruthenium(II) complexes of 4,5-bis(4-dimethyaminophenyl)-1H,1'H-2,2'-biimidazole and 4,5-bis(4-fluorophenyl)-1H,1'H-2,2'-biimidazole were evaluated for their antifungal properties against Candida albicans. indexcopernicus.com The results showed that these complexes were active, although their efficacy against fungi was comparatively less than the standard drug used in the study. indexcopernicus.com Generally, benzimidazole (B57391) derivatives have been noted for their antifungal effects. nih.gov

Table 2: Antifungal Activity of Biimidazole Derivatives

Compound/Complex Fungal Strain Activity
4,5-bis[(E)-2-phenylethenyl]-1H,1′H-2,2′-biimidazole Candida albicans Antimicrobial activity observed researchgate.net
Ruthenium(II) complex of 4,5-bis(4-dimethyaminophenyl)-1H,1'H-2,2'-biimidazole Candida albicans Growth inhibitory activity observed indexcopernicus.com

Anti-inflammatory Properties of Derivatives

Derivatives of imidazole (B134444) and benzimidazole have been explored for their anti-inflammatory potential. ekb.egnih.gov The mechanism of action for many anti-inflammatory drugs involves the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is overexpressed in inflammatory conditions. ekb.eg Research on novel benzimidazole derivatives has identified compounds with selective COX-2 inhibitory activity. ekb.eg For example, certain synthesized benzimidazole derivatives have shown significant in vivo anti-inflammatory effects in carrageenan-induced paw edema models, with potency comparable to standard drugs like indomethacin. ekb.eg While these studies are on the broader class of benzimidazoles, they underscore the potential of the imidazole core structure in designing new anti-inflammatory agents.

Antioxidant Properties and Radical Scavenging Activity (e.g., DPPH method)

The ability of a compound to scavenge free radicals is a measure of its antioxidant potential. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method used to evaluate this activity. medcraveonline.com In this assay, an antioxidant compound donates a hydrogen atom or an electron to the stable DPPH radical, causing a color change that can be measured spectrophotometrically. medcraveonline.com

A study involving mononuclear ruthenium(II) complexes with substituted biimidazole ligands, including derivatives of 1H,1'H-2,2'-biimidazole, employed the DPPH method to assess their radical scavenging capabilities. ijpsr.com The investigation revealed that the metal complexes exhibited good antioxidant activity, which was comparable to the ligands themselves. ijpsr.com The scavenging effect was found to be concentration-dependent. ijpsr.com

DNA Interaction Studies

The interaction of small molecules with DNA is a critical area of research, particularly in the development of new therapeutic agents. Biimidazole derivatives and their metal complexes have been investigated for their ability to bind to and cleave DNA.

The capacity of a compound to cleave DNA can have significant implications for its potential as an anticancer agent. nih.gov Electrophoretic studies using plasmid DNA are often employed to investigate this activity. ijpsr.comnih.gov

Research on mononuclear ruthenium(II) complexes of 4,5-bis(4-dimethyaminophenyl)-1H,1'H-2,2'-biimidazole and 4,5-bis(4-fluorophenyl)-1H,1'H-2,2'-biimidazole has shown that these complexes can effectively cleave supercoiled plasmid DNA. ijpsr.com This cleavage activity was observed to be more pronounced in the presence of light. ijpsr.com Such findings suggest that these biimidazole-based metal complexes could be explored for photodynamic therapy applications.

Cytotoxicity and Anticancer Research

The cytotoxic potential of biimidazole derivatives, particularly in the context of anticancer research, has been a subject of extensive investigation. These studies often involve metal complexes of biimidazole ligands, which have demonstrated notable activity against a range of cancer cell lines.

In Vitro Evaluation Against Various Cancer Cell Lines (e.g., MCF7, LM3, LP07, L929)

The in vitro cytotoxic effects of biimidazole derivatives and their metal complexes have been evaluated against several murine and human cancer cell lines. For instance, a series of new palladium(II) complexes incorporating a 2,2'-bis(4,5-dimethylimidazole) (B1606054) ligand were tested for their cytotoxicity. researchgate.net The results, measured by the concentration required to inhibit cell growth by 50% (IC50), showed varying degrees of activity against murine mammary adenocarcinoma (LM3), lung adenocarcinoma (LP07), and mouse fibroblast (L929) cells. researchgate.net

Similarly, iridium(III) complexes chelated with 1-Methyl-2,2'-biimidazole have been synthesized and assessed for their antitumor activities. niscpr.res.in These complexes showed low toxicity in the dark but high phototoxicity against several cell lines, including HeLa (cervical cancer), A549 (lung cancer), and the cisplatin-resistant A549R line, while exhibiting lower toxicity towards the normal LO2 cell line. niscpr.res.in

Other studies have explored copper-based complexes, which have shown promising anticancer activities. researchgate.net The cytotoxicity of these agents has been assessed against human breast cancer cell lines like MCF-7 and a normal fibroblast cell line, L929. researchgate.net Research into other related heterocyclic compounds, such as benzimidazole derivatives, has also provided insights into their anticancer potential against cell lines including MCF-7, HepG2 (liver cancer), and A549. nih.govjksus.org

Table 1: In Vitro Cytotoxicity (IC50) of Selected Biimidazole and Benzimidazole Derivatives This table is interactive. You can sort and filter the data.

Compound/Complex Cell Line Cell Type IC50 (µM) Source
[PdCl2(tmbiimH2)]·H2O (1) LM3 Murine Mammary Adenocarcinoma 289.6 researchgate.net
[Pd(tu)2(tmbiimH2)]Cl2·2H2O (2) LM3 Murine Mammary Adenocarcinoma 278.2 researchgate.net
[Pd(tu)2(tmbiimH2)]Cl2·2H2O (2) L929 Murine Fibroblast 241.9 researchgate.net
[Pd(mtu)2(tmbiimH2)]Cl2·2H2O (3) LM3 Murine Mammary Adenocarcinoma 260.9 researchgate.net
[Pd(mtu)2(tmbiimH2)]Cl2·2H2O (3) L929 Murine Fibroblast 88.1 researchgate.net
Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC) MCF-7 Human Breast Adenocarcinoma 0.73 nih.gov
Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC) T47D Human Breast Ductal Carcinoma 1.3 nih.gov
Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC) MDA-MB-231 Human Breast Adenocarcinoma 20.4 nih.gov
Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC) L-cells Murine Fibroblast (Non-tumorigenic) 59.6 nih.gov
Benzimidazole derivative (se-182) HepG2 Human Liver Carcinoma 15.58 jksus.org
Benzimidazole derivative (se-182) A549 Human Lung Carcinoma 15.80 jksus.org

Cellular Growth Inhibition Mechanisms

Research into the mechanisms of cellular growth inhibition by biimidazole and benzimidazole derivatives points towards the induction of apoptosis and interference with microtubule dynamics. For example, certain ruthenium(II)-2,2'-bisimidazole complexes have been found to induce apoptotic cell death in HeLa cells. lookchem.com Flow cytometry analysis is a common method used to quantify the percentage of cells undergoing apoptosis after treatment. archivesofmedicalscience.com One study demonstrated that a gold(III) complex could induce apoptosis, cause double-stranded DNA breaks, and increase the generation of Reactive Oxygen Species (ROS) in prostate cancer cells. mdpi.com

A significant mechanism of action for many benzimidazole-related compounds is their function as microtubule-targeting agents (MTAs). nih.gov These compounds can cause microtubule depolymerization, leading to mitotic arrest and subsequent cell death, a process that preferentially affects rapidly dividing cancer cells. nih.govnih.gov Specifically, some benzimidazole carbamates are known to bind to the colchicine (B1669291) binding site located at the interface between α- and β-tubulin, thereby disrupting microtubule structure and function. nih.gov

Molecular Docking Simulations for Protein Binding and Target Interaction

Molecular docking is a computational technique frequently employed to predict the binding affinity and interaction patterns between a small molecule (ligand) and a macromolecular target, typically a protein. nih.govcore.ac.uk This method is crucial in drug discovery for understanding how compounds like biimidazole derivatives exert their biological effects at a molecular level. core.ac.uk

Studies have utilized molecular docking to investigate the interaction of biimidazole and benzimidazole derivatives with various protein targets. nih.govsemanticscholar.org For instance, simulations have been performed to understand the binding of benzimidazoles to beta-tubulin, a key protein involved in cell division and a target for anticancer drugs. semanticscholar.orgbohrium.com These simulations can reveal specific amino acid residues within the protein's active site that form hydrogen bonds, pi-pi interactions, or other non-covalent bonds with the ligand. semanticscholar.org The binding energy, calculated during docking, provides an estimate of the binding affinity, with lower energy values suggesting a more stable interaction. bohrium.com

Docking studies have also been applied to other targets, such as cyclooxygenase (COX), lipoxygenase (LOX), and estrogen receptors, to explore the anti-inflammatory and anticancer potential of benzimidazole derivatives. researchgate.net The insights gained from these simulations help in the rational design of new compounds with improved potency and selectivity.

Table 2: Molecular Docking Results for Selected Benzimidazole Derivatives This table is interactive. You can sort and filter the data.

Compound Protein Target Binding Energy (kcal/mol) Key Interacting Residues Source
2-(3,4-dimethyl phenyl)-1H-1,3-benzimidazole (BI-02) Beta-tubulin (1SA0) -8.50 THR A:340, TYR A:312, PHE A:296, ILE A:341 semanticscholar.org
Albendazole (Standard) Beta-tubulin (1SA0) -7.0 Not specified semanticscholar.org
2-phenyl benzimidazole Estrogen Receptor (1CX2) High (value not specified) Not specified researchgate.net
2-methyl-1H-benzo[d]imidazole Estrogen Receptor (2E77) High (value not specified) Not specified researchgate.net

Anxiolytic Activity of Selected Biimidazole Salts and Derivatives

Beyond anticancer research, derivatives of the benzimidazole scaffold, which is structurally related to biimidazole, have been investigated for their neuropharmacological properties, particularly as anxiolytic agents. researchgate.netnih.gov

Several studies have focused on diazepino[1,2-a]benzimidazole derivatives, which merge the structural features of benzimidazole and diazepine. researchgate.netcolab.ws These compounds have shown promise as potential anxiolytics. researchgate.net Their activity is often evaluated in animal models of anxiety, such as the elevated plus maze (EPM) test, where an increase in the time spent in the open arms of the maze suggests an anxiolytic effect. nih.govscispace.com

In one study, a series of 11H-2,3,4,5-tetrahydro niscpr.res.inresearchgate.netdiazepino[1,2-a]benzimidazole derivatives (coded as BIF) and 2-mercaptobenzimidazole (B194830) derivatives (coded as AZH) were synthesized and tested. researchgate.net The results indicated that several of these compounds possessed a tranquilizing action, with some exhibiting potency comparable to or greater than the standard drug, diazepam. researchgate.netnih.gov The findings suggest that the benzimidazole structure is a valuable scaffold for developing new therapeutic agents for anxiety disorders. researchgate.net

Analytical and Characterization Techniques in Research

Spectroscopic Methodologies

Spectroscopic techniques are fundamental in the elucidation of the structural and electronic features of 1,1'-Dimethyl-1H,1'H-2,2'-biimidazole and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N, ¹⁹F)

NMR spectroscopy is a powerful tool for determining the molecular structure of this compound in solution.

¹H and ¹³C NMR Spectroscopy: The ¹H and ¹³C NMR spectra of this compound provide definitive information about its symmetric structure. In a typical ¹H NMR spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the methyl protons (–CH₃) appear as a sharp singlet, while the imidazole (B134444) ring protons give rise to distinct signals corresponding to their specific chemical environments. niscpr.res.inrsc.org Similarly, the ¹³C NMR spectrum shows characteristic peaks for the methyl carbons and the different carbon atoms within the imidazole rings. niscpr.res.inrsc.org

Interactive Data Table: ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃
NucleusChemical Shift (δ, ppm)MultiplicityAssignmentReference
¹H4.03sN-CH₃ rsc.org
¹H6.95dImidazole H rsc.org
¹H7.10dImidazole H rsc.org
¹³C35.2N-CH₃ rsc.org
¹³C122.5Imidazole C rsc.org
¹³C127.7Imidazole C rsc.org
¹³C138.5Imidazole C rsc.org

¹⁵N NMR Spectroscopy: While less common, ¹⁵N NMR spectroscopy can offer valuable insights into the electronic environment of the nitrogen atoms within the biimidazole core. The chemical shifts of the nitrogen atoms are sensitive to coordination with metal ions and changes in the electronic structure of the ligand. semanticscholar.orgchemrxiv.org For imidazole and 1-methylimidazole (B24206), ¹⁵N NMR shifts have been shown to be dependent on pH and protonation state. semanticscholar.org

¹⁹F NMR Spectroscopy: ¹⁹F NMR is a highly sensitive technique used to study fluorinated derivatives of this compound and their metal complexes. The large chemical shift dispersion of ¹⁹F makes it an excellent probe for detecting subtle changes in the electronic environment upon ligand binding or complex formation. niscpr.res.in

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is employed to identify the characteristic vibrational modes of the functional groups present in this compound. The IR spectrum exhibits distinct absorption bands corresponding to the stretching and bending vibrations of the C-H, C=N, and C=C bonds within the imidazole rings and the methyl groups. rsc.orgresearchgate.net The absence of an N-H stretching band, typically found in un-substituted imidazoles, confirms the N,N'-dimethylation. msu.edu The fingerprint region of the spectrum provides a unique pattern that can be used for identification purposes. libretexts.org

Interactive Data Table: Expected IR Absorption Bands for this compound
Wavenumber (cm⁻¹)Vibration TypeFunctional GroupReference
~3100-3000C-H stretchImidazole ring researchgate.net
~2950-2850C-H stretchMethyl group researchgate.net
~1640-1580C=N and C=C stretchImidazole ring researchgate.net
~1500-1400Ring stretchingImidazole ring researchgate.net

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the this compound molecule. The spectrum typically shows intense absorption bands in the UV region corresponding to π→π* transitions within the aromatic imidazole rings. researchgate.netindexcopernicus.com Upon coordination to a metal center, new absorption bands, such as metal-to-ligand charge transfer (MLCT) bands, may appear in the visible region, providing evidence of complex formation. indexcopernicus.comrsc.org

Mössbauer Spectroscopy

Mössbauer spectroscopy is a highly sensitive technique specifically used for studying iron-containing compounds. In the context of this compound, it is invaluable for characterizing the electronic structure and coordination environment of iron complexes formed with this ligand. nih.govacs.orgsemanticscholar.orgnih.gov The isomer shift (δ) and quadrupole splitting (ΔE_Q) parameters obtained from Mössbauer spectra provide detailed information about the oxidation state, spin state, and symmetry of the iron center in these complexes. nih.govacs.orgsemanticscholar.orgnih.gov

Mass Spectrometry (e.g., Electrospray Ionization Mass Spectrometry, ESI-MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of this compound and its complexes. Electrospray ionization (ESI) is a soft ionization technique that allows for the analysis of intact molecular ions with minimal fragmentation. indexcopernicus.comijpsr.com The mass spectrum will show a prominent peak corresponding to the molecular ion [M+H]⁺, confirming the molecular weight of the compound. nih.gov Fragmentation patterns, when observed, can provide additional structural information. ijpsr.com

Electrochemical Characterization

Electrochemical methods, such as cyclic voltammetry (CV), are used to investigate the redox properties of this compound and its metal complexes. ijpsr.commostwiedzy.plmdpi.comnih.gov CV measurements can determine the oxidation and reduction potentials of the compound, providing insights into its ability to participate in electron transfer reactions. The electrochemical behavior of the biimidazole ligand is often modified upon coordination to a metal ion, and CV can be used to study the redox properties of the resulting metal complexes. ijpsr.commostwiedzy.pl

Cyclic Voltammetry (CV)

Cyclic voltammetry is a primary technique used to study the redox behavior of this compound and its derivatives. While specific CV data for the free this compound ligand is not detailed in the provided search results, the methodology is extensively applied to its coordination complexes and related derivatives. For instance, studies on ruthenium(II) complexes incorporating substituted biimidazole ligands utilize CV to characterize the Ru(II)/Ru(III) redox couple. indexcopernicus.comijpsr.com These experiments are typically conducted using a three-electrode system, which includes a working electrode (often platinum or glassy carbon), an auxiliary electrode (platinum wire), and a reference electrode (such as a saturated calomel (B162337) electrode, SCE), with a supporting electrolyte like tetrabutylammonium (B224687) perchlorate (B79767) (TBAP). indexcopernicus.com

In a typical analysis of a related biimidazole complex, the cyclic voltammogram reveals quasi-reversible one-electron redox processes. indexcopernicus.comijpsr.com For example, a ruthenium complex with a 4,5-bis(4-dimethyaminophenyl)-1H,1'H-2,2'-biimidazole ligand showed an anodic peak at +0.9095 V and a cathodic peak at +0.8301 V, corresponding to the Ru(II)/Ru(III) couple. indexcopernicus.comijpsr.com The electrochemical polymerization of this compound has also been noted, where it undergoes facile oxidation to form conjugated, electroactive polymer films, which are then characterized using cyclic voltammetry. lookchem.com

Differential Pulse Voltammetry (DPV)

Differential Pulse Voltammetry serves as a complementary technique to CV, offering higher sensitivity for quantitative analysis. DPV is designed to minimize background charging currents, resulting in peak-shaped voltammograms that are easier to resolve. This method has been applied to investigate the redox behavior of various biimidazole systems. indexcopernicus.comijpsr.commostwiedzy.pl

In studies of ruthenium(II) complexes with biimidazole-derived ligands, DPV is used alongside CV to confirm the electrochemical properties. indexcopernicus.comijpsr.com For substituted nitroaromatic biimidazoles, such as 4,4',5,5'-tetranitro-1H,1'H-2,2'-biimidazole (TNBI), DPV has been effectively used for quantitative analysis, identifying reduction peaks and establishing linear relationships between peak current and concentration. mostwiedzy.pl A typical DPV experiment involves applying a series of potential pulses with a constant amplitude over a linearly increasing baseline and sampling the current just before and at the end of each pulse.

X-ray Crystallography

Single-Crystal X-ray Diffraction for Molecular and Crystal Structure Elucidation

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For this compound, a crystal structure has been determined and its data is deposited in the Cambridge Structural Database (CSD) under the deposition number CCDC 131409. This technique provides essential data including the unit cell parameters (the dimensions and angles of the basic repeating unit of the crystal), the space group (which describes the symmetry of the crystal), and the exact coordinates of each atom in the molecule. This information confirms the molecular connectivity and reveals the conformation of the molecule in the solid state.

Analysis of Crystal Packing and Intermolecular Interactions

The data obtained from single-crystal X-ray diffraction also allows for a detailed analysis of how molecules of this compound are arranged in the crystal lattice. This study of crystal packing is crucial for understanding the intermolecular forces that govern the solid-state structure. These forces can include van der Waals interactions and potential, though weaker, C-H···N hydrogen bonds. In related biimidazole complexes, extensive hydrogen bonding networks are often observed, which dictate the formation of three-dimensional supramolecular structures. mostwiedzy.pl Analyzing these interactions helps in understanding the material's physical properties and is a key aspect of crystal engineering.

Thermal Analysis Techniques

Determination of Thermodynamic Parameters

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are employed to investigate the thermal stability and phase behavior of chemical compounds. TGA measures the change in mass of a sample as a function of temperature, providing information about decomposition temperatures and the composition of the material. nih.gov DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of thermodynamic parameters associated with phase transitions like melting (enthalpy of fusion) and glass transitions. nih.gov

While specific TGA or DSC data for this compound were not found in the provided search results, these techniques are standard for characterizing such organic materials. For related energetic materials based on biimidazole, thermogravimetric studies have been performed to assess thermal stability. sci-hub.seresearchgate.net Such analyses are critical for determining the temperature range in which the compound is stable, a vital parameter for handling, storage, and application.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a sample. In the context of this compound, it serves as a crucial method to verify the empirical formula (C₈H₁₀N₄) and assess the purity of the synthesized compound. jyu.finih.gov This is achieved by comparing the experimentally determined mass percentages of carbon (C), hydrogen (H), and nitrogen (N) with the theoretically calculated values derived from its molecular formula.

The theoretical elemental composition of this compound is calculated based on its molecular weight of 162.19 g/mol . nih.govbiosynth.comcookechem.comsigmaaldrich.com A close correlation between the experimental and calculated values confirms the successful synthesis and purity of the compound. While specific experimental results for this compound are dispersed throughout various studies, the general methodology is consistently applied in the characterization of biimidazole derivatives. ijpsr.comindexcopernicus.com For instance, research on related biimidazole-based ligands routinely reports elemental analysis data to validate their structure and composition. indexcopernicus.com

Table 1: Theoretical Elemental Composition of this compound

Element Symbol Atomic Mass ( g/mol ) Atoms in Molecule Total Mass ( g/mol ) Mass Percentage (%)
Carbon C 12.01 8 96.08 59.26%
Hydrogen H 1.01 10 10.10 6.23%
Nitrogen N 14.01 4 56.04 34.55%

| Total | C₈H₁₀N₄ | | | 162.22 | 100.00% |

Note: Values are calculated based on standard atomic weights and may have minor variations depending on the source.

Chromatographic Techniques (e.g., HPLC, LC-MS, UPLC, TLC)

Chromatographic techniques are indispensable for the separation, purification, identification, and quantification of this compound and its derivatives in complex mixtures. These methods are based on the principle of differential partitioning of components between a stationary phase and a mobile phase.

Thin-Layer Chromatography (TLC) is frequently used as a rapid, qualitative method to monitor the progress of reactions involving biimidazole compounds and to get a preliminary assessment of sample purity. rsc.orgrsc.org In studies on related compounds, TLC is performed on aluminum-backed silica (B1680970) gel plates (TLC silicagel 60 F₂₅₄). rsc.orgrsc.org The separated spots on the chromatogram are visualized under ultraviolet (UV) light, typically at a wavelength of 254 nm. rsc.orgrsc.org

High-Performance Liquid Chromatography (HPLC) offers higher resolution and quantitative analysis capabilities. While specific application notes for this compound are not broadly detailed, HPLC is a standard method for analyzing more complex biimidazole derivatives and other energetic materials. core.ac.ukmdpi.com The technique separates compounds based on their affinity for a stationary phase (column) as a liquid mobile phase is pumped through at high pressure. nih.gov Detection is often performed using a UV-Vis detector at specific wavelengths. mdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. ikm.org.mysigmaaldrich.com This powerful hyphenated technique is not only used to separate components of a mixture but also to provide structural information based on their mass-to-charge ratio. It is particularly valuable for identifying reaction byproducts and metabolites of complex organic molecules. ikm.org.my For high-sensitivity analyses, the use of high-purity solvents and reagents is critical to avoid ion suppression and background noise. sigmaaldrich.com

Ultra-Performance Liquid Chromatography (UPLC) is a more recent advancement that uses columns with smaller particle sizes (<2 μm) and operates at higher pressures than traditional HPLC. This results in faster analysis times, improved resolution, and greater sensitivity. Information from suppliers indicates that UPLC methods are available for the analysis of the parent compound, 1H,1'H-2,2'-Biimidazole, suggesting its applicability to its dimethylated derivative. ambeed.com

Table 2: Overview of Chromatographic Techniques in Biimidazole Research

Technique Stationary Phase (Example) Mobile Phase (Example) Detection Method Application Source(s)
TLC Silica gel 60 F₂₅₄ on aluminum plates Methanol : Dichloromethane (5:95) UV light (254 nm) Reaction monitoring, purity check rsc.orgrsc.org
HPLC HILIC analytical column Acetonitrile (B52724) / Water gradient UV-Vis Separation and quantification mdpi.comnih.gov
LC-MS C18 or other reverse-phase columns Acetonitrile / Water with 0.1% formic acid Mass Spectrometry (MS) Separation, identification, structural elucidation ikm.org.mysigmaaldrich.com

| UPLC | Sub-2µm particle columns | (Not specified) | (Not specified) | High-resolution separation, quantification | ambeed.com |


Q & A

Basic: What are the most reliable synthetic routes for 1,1'-dimethyl-2,2'-biimidazole, and how can purity be ensured?

Methodological Answer:
The compound can be synthesized via aerobic oxidative homocoupling of azoles using a Cu(I)/2-pyridonate catalytic system , yielding 95% purity with column chromatography (silica gel, EtOAc eluent) . Alternative methods include alkylation of imidazole precursors under nitrogen atmosphere with reagents like NaH and methyl iodide, followed by purification via liquid-liquid extraction and drying (e.g., Na2SO4) . Purity is validated using 1H/13C NMR (e.g., δ 7.11 ppm for imidazole protons) and HRMS (exact mass match within 0.001 Da) .

Basic: How is the structure of 1,1'-dimethyl-2,2'-biimidazole confirmed experimentally?

Methodological Answer:
Multinuclear NMR spectroscopy is critical:

  • 1H NMR : Distinct singlet peaks at δ 4.04 ppm confirm methyl groups, while aromatic protons appear as doublets (δ 6.96–7.11 ppm) .
  • 13C NMR : Peaks at 35.49 ppm (CH3) and 122.74–138.82 ppm (imidazole carbons) .
    For crystalline derivatives, single-crystal X-ray diffraction (e.g., CCDC 921420) resolves bond lengths and dihedral angles, critical for confirming regioselectivity .

Advanced: How can researchers resolve contradictions in structural data for biimidazole derivatives?

Methodological Answer:
Discrepancies often arise from polymorphism or solvatomorphism . A combined approach is recommended:

  • DSC to detect thermal transitions (e.g., melting points vs. decomposition).
  • Variable-temperature NMR to assess dynamic effects .
  • PXRD to compare experimental and simulated patterns from single-crystal data .
    For example, 5,5′-diazido-4,4′-dinitro-2,2′-biimidazole showed 99% structural agreement between X-ray and DFT calculations .

Advanced: What strategies optimize the compound’s reactivity for coordination chemistry applications?

Methodological Answer:
The N,N-bidentate ligand properties of 2,2′-biimidazole derivatives enable coordination with transition metals (e.g., Cu(II)). Key strategies:

  • Substituent tuning : Methyl groups enhance steric protection, improving ligand stability in catalytic systems .
  • Solvent selection : Polar aprotic solvents (e.g., DMA) stabilize metal-ligand complexes, as seen in Ni/iridium photoredox catalysis .
  • Spectroscopic validation : UV-Vis (λmax shifts) and EPR confirm metal binding .

Advanced: How does 1,1'-dimethyl-2,2'-biimidazole perform in high-energy materials research?

Methodological Answer:
Derivatives like 5-azido-4,4′,5′-trinitro-2,2′-biimidazole exhibit exceptional properties:

  • Detonation velocity : 8494 m/s (vs. 6900 m/s for DDNP) .
  • Thermal stability : Decomposition at 252°C (DSC) .
    Synthesis involves nitro-functionalization followed by azide substitution under controlled conditions (e.g., NaN3 in DMF). Safety protocols for handling azides are critical .

Basic: What analytical techniques are essential for assessing synthetic intermediates?

Methodological Answer:

  • TLC (silica gel, UV visualization) monitors reaction progress .
  • Elemental analysis (EA) validates stoichiometry (e.g., C 76.64% vs. 76.89% observed) .
  • IR spectroscopy identifies functional groups (e.g., N–H stretches at 3200–3400 cm⁻¹) .

Advanced: What role does 1,1'-dimethyl-2,2'-biimidazole play in polymer and sensor design?

Methodological Answer:
In conjugated polymers (CPs) , the biimidazole moiety acts as a π-conjugated linker, enhancing electron transport. Applications include:

  • Chemosensors : Fluorescence quenching upon metal binding (e.g., Cu²⁺ detection) .
  • OLEDs : Structural rigidity reduces non-radiative decay, improving luminescence .
    Synthesis via electrochemical polymerization or Yamamoto coupling ensures controlled molecular weights .

Basic: How are reaction conditions optimized for methyl-substituted biimidazoles?

Methodological Answer:

  • Temperature : Reflux in methanol/water (1:1) minimizes side reactions .
  • Atmosphere : Nitrogen prevents oxidation of sensitive intermediates .
  • Catalyst loading : 5 mol% Cu(I) achieves >90% yield in homocoupling .

Advanced: Can computational methods predict the bioactivity of biimidazole derivatives?

Methodological Answer:
In-silico docking (e.g., AutoDock Vina) and ADMET prediction (SwissADME) guide drug discovery:

  • EGFR inhibition : Derivatives show binding affinities ≤−8.5 kcal/mol .
  • Cytotoxicity : MTT assays correlate with computational toxicity profiles (e.g., hepatotoxicity risk) .

Advanced: How are biphasic systems used in biimidazole synthesis?

Methodological Answer:
Biphasic conditions (e.g., H2O/EtOAc) enhance Schlenk techniques for air-sensitive steps:

  • Phase-transfer catalysis : K2CO3 facilitates alkylation in water-organic mixtures .
  • Workup efficiency : Aqueous extraction removes salts, while rotary evaporation isolates products .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.